5-(2-hydroxyethoxy)pentan-1-ol

Catalog No.
S6884947
CAS No.
133246-04-5
M.F
C7H16O3
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-hydroxyethoxy)pentan-1-ol

CAS Number

133246-04-5

Product Name

5-(2-hydroxyethoxy)pentan-1-ol

IUPAC Name

5-(2-hydroxyethoxy)pentan-1-ol

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C7H16O3/c8-4-2-1-3-6-10-7-5-9/h8-9H,1-7H2

InChI Key

YFRJXBIAGPRYQF-UHFFFAOYSA-N

SMILES

C(CCO)CCOCCO

Canonical SMILES

C(CCO)CCOCCO

5-(2-hydroxyethoxy)pentan-1-ol is a multifunctional tertiary alcohol characterized by its unique structure, which includes a hydroxyl group and an ether moiety. It is a colorless liquid with a slightly sweet odor, high viscosity, and hygroscopic properties. The compound has a boiling point of 273.7 °C and a melting point of -12.5 °C, with a density of 1.038 g/cm³ at 20 °C. It is soluble in water, ethanol, and most organic solvents, making it versatile for various applications.

Due to its functional groups:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The compound can participate in etherification reactions, where it reacts with alkyl halides in the presence of a base to form ethers.
  • Dehydration: Under specific conditions, this compound can dehydrate to form alkenes.

These reactions make it useful as a solvent and intermediate in organic synthesis.

While specific biological activity data for 5-(2-hydroxyethoxy)pentan-1-ol is limited, its chemical structure suggests potential interactions with biological systems. It has been investigated for applications in biotechnology and materials science, particularly as an additive in coatings and adhesives. Current research indicates that it may enhance mechanical properties in composite materials and could have potential as an anticancer or antimicrobial agent.

The synthesis of 5-(2-hydroxyethoxy)pentan-1-ol typically involves the reaction of 5-bromo-1-pentanol with 2-hydroxyethyl ether in the presence of potassium hydroxide. This method yields the desired compound along with some secondary products. Characterization techniques such as nuclear magnetic resonance spectroscopy, gas chromatography, and mass spectrometry are employed to confirm the identity and purity of the synthesized product.

5-(2-hydroxyethoxy)pentan-1-ol has numerous applications across various industries:

  • Coatings: Used as a component in formulations for paints and coatings due to its solvent properties.
  • Adhesives: Functions as an intermediate in adhesive formulations.
  • Sealants: Employed in sealant production for its viscous nature and compatibility with other materials.
  • Organic Synthesis: Acts as a solvent and intermediate in the synthesis of other organic compounds.

Several compounds share structural similarities with 5-(2-hydroxyethoxy)pentan-1-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-PentanolStraight-chain alcoholSimple alcohol used primarily as a solvent
2-PentanolSecondary alcoholHigher boiling point; used in flavoring
3-PentanolSecondary alcoholUsed as a solvent; less common than primary alcohols
Ethylene glycolDiol; two hydroxyl groupsCommonly used as antifreeze and in plastics

5-(2-hydroxyethoxy)pentan-1-ol is unique due to its combination of ether and alcohol functionalities, which provides it with distinct solubility properties and reactivity compared to these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

148.109944368 g/mol

Monoisotopic Mass

148.109944368 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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